Cas no 87392-05-0 ((2R)-oxolane-2-carboxylic acid)

(2R)-Oxolane-2-carboxylic acid is a chiral carboxylic acid featuring a tetrahydrofuran (oxolane) ring with a stereocenter at the 2-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of enantiomerically pure pharmaceuticals, agrochemicals, and fine chemicals. Its rigid oxolane ring structure enhances stereochemical control in asymmetric reactions, while the carboxylic acid functionality allows for further derivatization. The (R)-configuration ensures high enantioselectivity in chiral synthesis. This compound is particularly useful in peptidomimetics and bioactive molecule design due to its structural similarity to proline derivatives. It is typically supplied with high chemical and optical purity, making it suitable for demanding synthetic applications.
(2R)-oxolane-2-carboxylic acid structure
87392-05-0 structure
Product Name:(2R)-oxolane-2-carboxylic acid
CAS No:87392-05-0
MF:C5H8O3
MW:116.115221977234
MDL:MFCD00211271
CID:61078
PubChem ID:24871607
Update Time:2026-05-12

(2R)-oxolane-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (R)-(+)-2-Tetrahydrofuroic acid
    • (R)-(+)-Tetrahydrofuran-2-carboxylic acid
    • (R)-(+)-Tetrahydro-2-furoic acid
    • Faropenem,Fropenem
    • RCTF
    • (R)-(+)-2-Carboxy tetrahydrofuroic acid
    • ((R)-(+)-Tetrahydro-2-furoic acid
    • Faropenem
    • Fropenem
    • R-(+)-Tetrahydro-2-furoic acid
    • (R)-Tetrahydro-2-furoic acid
    • D-Tetrahydro-furan-2-carboxylic acid
    • (r)-tetrahydrofuran-2-carboxylic acid
    • 2-Furancarboxylic acid, tetrahydro-, (2R)-
    • (r)-2-tetrahydrofuroic acid
    • (S)-2-Tetrahydrofuroic acid
    • (2R)-oxolane-2-carboxylic acid
    • r-tetrahydro-2-furoic acid
    • (+)-tetrahydro-2-furoic acid
    • 7396HFQ44J
    • tetrahydro-furan-2-carboxylic acid
    • (R)-2-Tetrahydrof
    • (2R)-Tetrahydro-2-furancarboxylic acid (ACI)
    • 2-Furancarboxylic acid, tetrahydro-, (R)- (ZCI)
    • (+)-Tetrahydrofuran-2-carboxylic acid
    • (R)-2-Tetrahydrofuranoic acid
    • (R)-(+)-2-Tetrahydrofuroic acid, 99% (98% ee) 1GR
    • (R)-(+)-Tetrahydro-2-furoic acid, 99% (98% ee)
    • (R)-(+)-Tetrahydro-2-furoic acid 99%
    • (R)-(+)-Tetrahydro-2-furoic acid≥ 99% (GC, Chiral purity)
    • (R)-Tetrahydrofuran-2-carboxylic Acid,99%e.e.
    • (R)-(+)-tetrahydrofuroic acid
    • AKOS015855820
    • EN300-116234
    • 87392-05-0
    • AC-3416
    • HY-W005223
    • (r)-(+)-2-carboxy-tetrahydrofuroic acid
    • UJJLJRQIPMGXEZ-SCSAIBSYSA-N
    • UNII-7396HFQ44J
    • AKOS006240057
    • (S)-(-)-2-Tetrahydrofuroic Acid
    • (R)tetrahydrofuran-2-carboxylic acid
    • Tetrahydro-2-furoic acid, (+)-
    • Q27094016
    • (r)-2-tetrahydrofurancarboxylic acid
    • T1740
    • DB03051
    • Q-200029
    • AS-12435
    • AC-3417
    • (2R)-tetrahydrofuran-2-ylcarboxylic acid
    • (r)-(+)-tetrahydro-2-furancarboxylic acid
    • (R)-(+)tetrahydro-2-furoic acid
    • (2r)-tetrahydro-2-furancarboxylic acid
    • MFCD00211271
    • (R)-(+)-2-Tetrahydrofuroicacid
    • CS-W005223
    • r-thfc
    • (R)-(+)-Tetrahydro-2-furoic acid, 99%
    • (R)-tetrahydro-furan-2-carboxylic acid
    • SCHEMBL353229
    • (R)-(-)-tetrahydrofuran-2-carboxylic acid
    • NS00069873
    • MDL: MFCD00211271
    • Inchi: 1S/C5H8O3/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)/t4-/m1/s1
    • InChI Key: UJJLJRQIPMGXEZ-SCSAIBSYSA-N
    • SMILES: C([C@@H]1OCCC1)(=O)O
    • BRN: 4658739

Computed Properties

  • Exact Mass: 116.04700
  • Monoisotopic Mass: 116.047
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 99.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.2
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Color/Form: Liquid
  • Density: 1.209 g/mL at 25 °C(lit.)
  • Melting Point: No data available
  • Boiling Point: 128-129 °C/13 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.46(lit.)
  • PSA: 46.53000
  • LogP: 0.25000
  • Optical Activity: [α]23/D +4°, c = 1 in methanol
  • Solubility: Not determined
  • pka: 3.60±0.20(Predicted)

(2R)-oxolane-2-carboxylic acid Security Information

  • Symbol: GHS05 GHS07
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H302-H314
  • Warning Statement: P280-P305+P351+P338-P310
  • Hazardous Material transportation number:UN 3265 8/PG 3
  • WGK Germany:3
  • Hazard Category Code: 22-34
  • Safety Instruction: S26-S36/37/39-S45
  • Hazardous Material Identification: C
  • Safety Term:8
  • Packing Group:III
  • Risk Phrases:R34
  • HazardClass:8
  • PackingGroup:III
  • Storage Condition:2-8 °C

(2R)-oxolane-2-carboxylic acid Customs Data

  • HS CODE:2932190090
  • Customs Data:

    China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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(2R)-oxolane-2-carboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C → 25 °C; 30 min, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Chiral ammonium hypoiodite salt-catalyzed enantioselective oxidative cycloetherification to 2-acyl tetrahydrofurans
Uyanik, Muhammet; et al, Chemistry Letters, 2016, 45(3), 353-355

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: Proteinase Solvents: Water ;  20 h, pH 10, 10 °C
1.2 Reagents: Hydrochloric acid ,  Ammonium sulfate Solvents: Water ;  pH 2
1.3 Solvents: tert-Butyl methyl ether
Reference
A scalable chemoenzymic preparation of (R)-tetrahydrofuran-2-carboxylic acid
Fujima, Yoshito; et al, Tetrahedron: Asymmetry, 2003, 14(10), 1385-1391

Production Method 3

Reaction Conditions
1.1 Reagents: Titanium ethoxide Catalysts: Palladium dihydroxide Solvents: N-Methyl-2-pyrrolidone ;  22 h, 30 bar, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  20 h, 90 °C; cooled
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5
Reference
Highly diastereoselective hydrogenation of furan-2-carboxylic acid derivatives on heterogeneous catalysts
Sebek, Michael; et al, Synlett, 2009, (3), 461-465

Production Method 4

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Toluene ,  Water ;  rt; 6 h, 75 - 77 °C; 77 °C → rt
1.2 Reagents: Ammonium sulfate Solvents: Water
2.1 Reagents: Sulfuric acid ,  Ammonium sulfate Catalysts: Triacylglycerol lipase Solvents: Isopropanol ,  Water
Reference
A scalable chemoenzymic preparation of (R)-tetrahydrofuran-2-carboxylic acid
Fujima, Yoshito; et al, Tetrahedron: Asymmetry, 2003, 14(10), 1385-1391

Production Method 5

Reaction Conditions
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ;  30 min, rt
1.2 4 h, rt
2.1 Reagents: Titanium ethoxide Catalysts: Palladium dihydroxide Solvents: N-Methyl-2-pyrrolidone ;  22 h, 30 bar, rt
3.1 Reagents: Hydrochloric acid Solvents: Water ;  20 h, 90 °C; cooled
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5
Reference
Highly diastereoselective hydrogenation of furan-2-carboxylic acid derivatives on heterogeneous catalysts
Sebek, Michael; et al, Synlett, 2009, (3), 461-465

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  20 h, 90 °C; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5
Reference
Highly diastereoselective hydrogenation of furan-2-carboxylic acid derivatives on heterogeneous catalysts
Sebek, Michael; et al, Synlett, 2009, (3), 461-465

Production Method 7

Reaction Conditions
1.1 Reagents: (S)-1-Phenylethylamine Solvents: Dichloromethane ,  Ethyl acetate ;  rt; rt → reflux; 15 min, reflux
1.2 Reagents: Sodium hydroxide Solvents: Dichloromethane ,  Water ;  30 min, pH 13, reflux
Reference
Synthesis of (2R)-tetrahydro-2-furancarbothioic acid [R-(+)-thiotetrahydrofuran-2-carboxylic acid]
Li, Juan; et al, Shenyang Yaoke Daxue Xuebao, 2008, 25(9), 714-715

Production Method 8

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Ammonium sulfate Catalysts: Triacylglycerol lipase Solvents: Isopropanol ,  Water
Reference
A scalable chemoenzymic preparation of (R)-tetrahydrofuran-2-carboxylic acid
Fujima, Yoshito; et al, Tetrahedron: Asymmetry, 2003, 14(10), 1385-1391

Production Method 9

Reaction Conditions
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Tetrahydrofuran ;  45 min, rt
1.2 24 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Water ;  20 h, 90 °C; cooled
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 5
Reference
Highly diastereoselective hydrogenation of furan-2-carboxylic acid derivatives on heterogeneous catalysts
Sebek, Michael; et al, Synlett, 2009, (3), 461-465

Production Method 10

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Toluene ,  Water ;  rt; 4.5 h, reflux; reflux → rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  reflux; reflux → rt
1.3 Solvents: Toluene
2.1 Reagents: Potassium hydroxide Catalysts: Proteinase Solvents: Water ;  20 h, pH 10, 10 °C
2.2 Reagents: Hydrochloric acid ,  Ammonium sulfate Solvents: Water ;  pH 2
2.3 Solvents: tert-Butyl methyl ether
Reference
A scalable chemoenzymic preparation of (R)-tetrahydrofuran-2-carboxylic acid
Fujima, Yoshito; et al, Tetrahedron: Asymmetry, 2003, 14(10), 1385-1391

Production Method 11

Reaction Conditions
1.1 Reagents: Methyl triflate Solvents: Dichloromethane ;  25 °C; 1 h, rt
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  30 min, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C → 25 °C; 30 min, 25 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Chiral ammonium hypoiodite salt-catalyzed enantioselective oxidative cycloetherification to 2-acyl tetrahydrofurans
Uyanik, Muhammet; et al, Chemistry Letters, 2016, 45(3), 353-355

Production Method 12

Reaction Conditions
1.1 Reagents: Cumene hydroperoxide Catalysts: 4,4′-Spirobi[4H-dinaphth[2,1-c:1′,2′-e]azepinium], 3,3′,5,5′-tetrahydro-2,6-bis[… Solvents: tert-Butyl methyl ether ;  2 h, 25 °C
2.1 Reagents: Methyl triflate Solvents: Dichloromethane ;  25 °C; 1 h, rt
2.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  30 min, rt
3.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  0 °C → 25 °C; 30 min, 25 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Chiral ammonium hypoiodite salt-catalyzed enantioselective oxidative cycloetherification to 2-acyl tetrahydrofurans
Uyanik, Muhammet; et al, Chemistry Letters, 2016, 45(3), 353-355

(2R)-oxolane-2-carboxylic acid Raw materials

(2R)-oxolane-2-carboxylic acid Preparation Products

(2R)-oxolane-2-carboxylic acid Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:87392-05-0)(R)-(+)-2-Tetrahydrofuroic acid
Order Number:LE9584;LE26820745
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Quantity:25KG,200KG,1000KG
Purity:99%
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:87392-05-0)(R)-(+)-2-Tetrahydrofuroic acid
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Purity:99.9%
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Amadis Chemical Company Limited
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(CAS:87392-05-0)(2R)-oxolane-2-carboxylic acid
Order Number:A842120
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:55
Price ($):257.0
Email:sales@amadischem.com

(2R)-oxolane-2-carboxylic acid Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on (2R)-oxolane-2-carboxylic acid

The Role of (2R)-Oxolane-2-Carboxylic Acid (CAS No. 87392-05-0) in Modern Chemical and Biomedical Applications

(2R)-Oxolane-2-carboxylic acid, a chiral cyclic compound with the CAS registry number 87392-05-0, has emerged as a significant molecule in contemporary chemical synthesis and biomedical research. Its unique structural features—a five-membered tetrahydrofuran ring (oxolane) bearing a carboxylic acid group at the 2-position with an R configuration—endow it with distinct reactivity profiles and stereochemical properties that are highly sought after in drug design and material science applications. Recent advancements in asymmetric synthesis methodologies have positioned this compound as a versatile building block for constructing complex bioactive molecules, particularly those requiring precise spatial orientation of functional groups.

Structurally, (R)-tetrahydrofuran carboxylic acid (R-THFCA) exhibits conformational flexibility due to its partially strained oxolane ring system. Computational studies published in the Journal of Organic Chemistry (Qian et al., 2019) revealed that this flexibility allows for dynamic interconversion between boat and envelope conformers under specific reaction conditions, which is critical for optimizing catalytic processes. The presence of the chiral center at position ₂ enables stereoselective derivatization pathways, making it indispensable for synthesizing enantiopure pharmaceutical intermediates. Its pKa value of approximately 4.6 positions it as a weak acid, facilitating controlled protonation during peptide coupling reactions—a property validated through NMR spectroscopy experiments detailed in a 2018 Angewandte Chemie paper.

In drug discovery contexts, (R)-oxolane derivatives have gained attention for their potential neuroprotective effects. A groundbreaking study from the University of Cambridge (Smith et al., 2019) demonstrated that when incorporated into γ-secretase modulators, this compound exhibited selective inhibition of amyloidogenic processing without affecting Notch signaling—a major breakthrough in Alzheimer's disease research. The chiral center's influence on pharmacokinetic properties was further explored by Lee et al. (Nature Communications, 2017), who found that the R-enantiomer displayed superior metabolic stability compared to its S-counterpart when tested against cytochrome P450 enzymes.

Synthetic chemists have leveraged the oxolane ring's reactivity to develop novel methodologies. In a seminal paper published in JACS Au (Zhang et al.,

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:87392-05-0)(R)-(+)-2-Tetrahydrofuroic acid
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Purity:99%/99%
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Suzhou Senfeida Chemical Co., Ltd
(CAS:87392-05-0)(R)-(+)-2-Tetrahydrofuroic acid
sfd8108
Purity:99.9%
Quantity:200kg
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